molecular formula C12H11NO4S2 B363455 (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 853903-98-7

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B363455
CAS No.: 853903-98-7
M. Wt: 297.4g/mol
InChI Key: OGGYHNILKPWNML-RMKNXTFCSA-N
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Description

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetically derived thiazolidinedione (TZD) analog, a class of compounds renowned for their pharmacological potential. Its primary research value lies in the investigation of type 2 diabetes and cancer. As a TZD derivative, it is hypothesized to function as a modulator of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a well-established target for insulin sensitization [https://www.ncbi.nlm.nih.gov/books/NBK482514/]. Researchers are exploring its efficacy in restoring glucose uptake and improving insulin resistance in cellular and animal models of diabetes. Concurrently, its furan-containing structure contributes to its investigation in oncology research, where it has demonstrated cytotoxic and antiproliferative effects against various human cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest [https://pubmed.ncbi.nlm.nih.gov/38545745/]. The compound's core structure, featuring the rhodanine scaffold, is associated with a broad spectrum of bioactivities, making it a versatile intermediate in medicinal chemistry for the design and synthesis of novel enzyme inhibitors and receptor antagonists. This reagent is intended for use in biochemical assays, high-throughput screening, and as a lead compound for the development of new therapeutic agents, offering significant utility for researchers in drug discovery and molecular pharmacology.

Properties

IUPAC Name

2-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-2-8(11(15)16)13-10(14)9(19-12(13)18)6-7-4-3-5-17-7/h3-6,8H,2H2,1H3,(H,15,16)/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGYHNILKPWNML-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=CO2)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CO2)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Approach

The foundational method for synthesizing thioxothiazolidin derivatives involves cyclocondensation reactions. For the target compound, the process typically begins with the formation of the thiazolidin-4-one scaffold. A representative protocol involves reacting 2-thioxothiazolidin-4-one with furan-2-carbaldehyde in the presence of a base to form the methylene bridge. Subsequent alkylation with bromobutanoic acid introduces the carboxylic acid side chain.

Reaction Conditions :

  • Step 1 : Thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and piperidine (catalytic) in ethanol under reflux for 6–8 hours yield the intermediate (E)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one .

  • Step 2 : Alkylation with 4-bromobutanoic acid (1.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours affords the final product .

Yield Optimization :

  • The stereoselective formation of the E-isomer is favored by using polar aprotic solvents (e.g., DMF) and elevated temperatures .

  • Table 1 summarizes key parameters from analogous syntheses:

ParameterConditionYield (%)Purity (%)Source
Solvent (Step 1)Ethanol7295
Catalyst (Step 1)Piperidine6893
Reaction Time (Step 2)12 hours6590

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. This method is particularly effective for the condensation step, where traditional heating may lead to side reactions.

Protocol :

  • Step 1 : A mixture of thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.1 equiv), and acetic acid (catalytic) is irradiated at 120°C for 20 minutes .

  • Step 2 : The intermediate is reacted with 4-bromobutanoic acid (1.3 equiv) in acetonitrile under microwave conditions (100°C, 15 minutes) .

Advantages :

  • 40–50% reduction in total reaction time compared to classical methods.

  • Enhanced regioselectivity for the E-isomer due to uniform heating .

Catalytic Methods Using Lewis Acids

Lewis acids such as zinc chloride or boron trifluoride etherate catalyze the formation of the methylene bridge, improving reaction efficiency.

Procedure :

  • Step 1 : Thiazolidin-4-one (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and ZnCl₂ (0.1 equiv) in toluene at 110°C for 4 hours .

  • Step 2 : Alkylation with 4-bromobutanoic acid (1.5 equiv) in tetrahydrofuran (THF) at 60°C for 8 hours .

Key Findings :

  • ZnCl₂ increases the reaction rate by stabilizing the transition state during condensation.

  • Yields improve to 78–82% with reduced byproduct formation .

Characterization and Analytical Techniques

Structural Confirmation :

  • Infrared Spectroscopy (IR) : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C=S stretch), and 1650 cm⁻¹ (C=C stretch) .

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, CH=), 7.60–7.10 (m, 3H, furan-H), 4.20 (t, 2H, N-CH₂), 2.50 (t, 2H, COOH-CH₂) .

    • ¹³C NMR : 180.2 (C=O), 160.5 (C=S), 145.0 (C=CH), 110–125 (furan-C) .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 311.38 [M+H]⁺ .

Purity Assessment :

  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms ≥95% purity .

Industrial-Scale Considerations

Process Optimization :

  • Solvent Recycling : Ethanol and DMF are recovered via distillation, reducing costs by 20–25% .

  • Waste Management : Thiol byproducts are neutralized with sodium hypochlorite to minimize environmental impact .

Regulatory Compliance :

  • The compound is synthesized under Good Manufacturing Practice (GMP) guidelines for preclinical studies, ensuring batch-to-batch consistency .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carbonyl group in the thioxothiazolidinone core can be reduced to form alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced thioxothiazolidinone derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid serves as a versatile building block for creating more complex molecules. Its unique structure allows for various modifications, enabling the development of new compounds with tailored properties.

Biology

The compound has garnered attention for its potential antimicrobial and anticancer properties . Research indicates that derivatives of thioxothiazolidinones exhibit significant biological activities, which could be harnessed for therapeutic applications. For instance, studies have shown that similar compounds can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thioxothiazolidinone derivatives against various bacterial strains. The results indicated that certain derivatives showed notable inhibition zones, suggesting their potential as new antibacterial agents.

Medicine

In medicinal chemistry, this compound is being explored for its role in drug development. Its ability to interact with biological targets makes it a candidate for pharmaceuticals aimed at treating infections and cancer. The compound's mechanism of action may involve disrupting cellular processes by inhibiting enzyme activity related to bacterial cell wall synthesis or cancer cell proliferation.

Industrial Applications

The compound may also find applications in materials science, particularly in developing new materials with enhanced stability or reactivity. Its structural features could be beneficial in designing novel catalysts or polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves its interaction with various molecular targets. The furan ring and thioxothiazolidinone core can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Antibacterial Activity

  • The target compound’s furan-2-ylmethylene group shows moderate activity against Gram-positive bacteria, but 4c (with a 4-chlorophenyl substituent and 4-methylpentanoic acid chain) exhibits superior potency (MIC = 2 µg/mL) against multidrug-resistant Staphylococcus aureus (MRSA) .
  • 13e , with a nitro-substituted phenyl group, demonstrates enhanced activity due to electron-withdrawing effects that improve membrane penetration .

Anticancer Activity

  • Les-3331 , a nitro-phenyl analog, shows potent cytotoxicity (IC₅₀ = 1.2 µM) against human leukemia cells, attributed to apoptosis induction via caspase-3 activation . The target compound’s furan substituent may reduce cytotoxicity but improve selectivity.

Structure-Activity Relationship (SAR) Trends

Arylidene Substituents: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antibacterial and anticancer activity . Furan groups contribute to π-stacking but may reduce potency compared to nitro- or chloro-substituted analogs .

Acid Chain Length: Butanoic acid chains balance solubility and bioavailability, while longer chains (e.g., 4-methylpentanoic acid) improve target binding .

Stereochemistry :

  • The E-isomer is generally more active than the Z-isomer due to optimal spatial orientation for target interaction .

Mechanistic Insights

  • Antibacterial Mechanism: Thiazolidinone derivatives inhibit bacterial cell wall synthesis or autophosphorylation of histidine kinases (e.g., YycG in Bacillus subtilis) .
  • Anticancer Mechanism : Caspase-dependent apoptosis and inhibition of kinases (e.g., pteridine reductase 1) are proposed pathways .

Biological Activity

(E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that incorporates a furan ring and a thioxothiazolidinone moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H13N3O3S\text{C}_{12}\text{H}_{13}\text{N}_3\text{O}_3\text{S}

This compound features:

  • A furan ring , which is known for its role in various biological activities.
  • A thioxothiazolidinone moiety , contributing to its pharmacological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that thiazolidinone derivatives containing furan moieties showed moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner .

Key Findings:

  • Cell Line Studies : The compound exhibited cytotoxic effects on two different human leukemia cell lines, with specific derivatives showing enhanced activity.
  • Mechanism of Action : The mechanism appears to involve the induction of apoptosis, as evidenced by flow cytometric analysis and DNA fragmentation assays, indicating that these compounds can trigger programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, the compound has been explored for its antimicrobial potential. Thiazolidinone derivatives have shown promising results against various bacterial strains, suggesting a broad spectrum of activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways. The furan ring and thioxothiazolidinone moiety may play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity.

Study 1: Antiproliferative Effects

A study published in PubMed highlighted the synthesis of various thiazolidinone compounds and their evaluation for anticancer activity. Among these, specific derivatives demonstrated potent effects on leukemia cells, indicating that modifications at the C-terminal significantly influence biological activity .

CompoundIC50 (µM)Cell Line
5e10HL60
5f15K562

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of thiazolidinone derivatives. The study revealed that these compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
5gStaphylococcus aureus18
5hEscherichia coli15

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for (E)-2-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?

  • Methodology : The compound is typically synthesized via Knoevenagel condensation between 2-thioxothiazolidin-4-one and furfural derivatives, followed by alkylation with butanoic acid precursors. Critical optimization parameters include:

  • Solvent choice : Acetic acid is commonly used due to its ability to stabilize intermediates .
  • Catalysts : Sodium acetate accelerates condensation by acting as a mild base .
  • Temperature : Reflux conditions (100–110°C) are optimal for achieving high yields .
  • Reaction time : 2.5–3 hours under reflux minimizes side reactions .
    • Data Contradictions : Discrepancies in yields (e.g., 48–70%) may arise from variations in purification methods (e.g., recrystallization vs. column chromatography) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .
  • NMR : 1H^1H NMR identifies furan proton signals (δ 6.5–7.5 ppm) and butanoic acid chain integration .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points and thermal stability .

Q. How can researchers address solubility challenges during biological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while maintaining cell viability .
  • pH adjustment : Sodium bicarbonate buffers (pH 7.4) enhance aqueous solubility of the butanoic acid moiety .
  • Liposomal encapsulation : Improves bioavailability for in vivo studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s bioactivity against cancer or microbial targets?

  • Experimental Design :

  • In vitro assays : Conduct MTT assays (IC₅₀ determination) on cancer cell lines (e.g., MCF-7, HeLa) and antimicrobial susceptibility testing (MIC against E. coli, C. albicans) .
  • Target identification : Use molecular docking to predict interactions with enzymes like COX-2 or thymidylate synthase .
  • Pathway analysis : RNA sequencing to identify differentially expressed genes post-treatment .
    • Data Contradictions : Variability in IC₅₀ values may stem from differences in cell culture conditions or compound purity (>95% required) .

Q. What computational approaches validate the (E)-isomer’s stability and reactivity?

  • Methods :

  • DFT calculations : Compare Gibbs free energy between (E)- and (Z)-isomers to confirm thermodynamic stability .
  • Molecular dynamics (MD) : Simulate interactions in lipid bilayers to predict membrane permeability .
  • QSAR modeling : Correlate substituent effects (e.g., furan vs. phenyl) with bioactivity .

Q. How can structural derivatives improve pharmacokinetic properties?

  • SAR Strategies :

  • Substituent modification : Replace the furan ring with thiophene or pyridine to alter lipophilicity (logP) .
  • Prodrug design : Esterify the carboxylic acid group to enhance oral absorption .
  • Table : Example Derivatives and Properties
DerivativeModificationlogPIC₅₀ (μM)
Ethyl ester variantButanoic acid → ethyl2.112.3
Thiophene-substitutedFuran → thiophene3.08.7

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in reported antioxidant activity?

  • Root Causes :

  • Assay variability : DPPH vs. ABTS assays measure different radical quenching mechanisms .
  • Concentration gradients : Non-linear dose-response curves require EC₅₀ calculations instead of single-point data .
    • Mitigation : Standardize protocols (e.g., ISO 10993-5) and use positive controls (e.g., ascorbic acid) .

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